REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]2[c:7]([CH3:14])[cH:8][cH:9][n:10][c:11]2[cH:12][cH:13]1.[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:23][O:24][N:25]([C:26](=[O:27])[c:28]1[n:29][c:30]([CH3:34])[cH:31][cH:32][cH:33]1)[CH3:35].[CH:15]([N-:16][CH:17]([CH3:18])[CH3:19])([CH3:20])[CH3:21].[Li+:22]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]2[c:7]([CH2:14][C:26](=[O:27])[c:28]3[n:29][c:30]([CH3:34])[cH:31][cH:32][cH:33]3)[cH:8][cH:9][n:10][c:11]2[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc2nccc(C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1cccc(C)n1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CCOc1ccc2nccc(CC(=O)c3cccc(C)n3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |